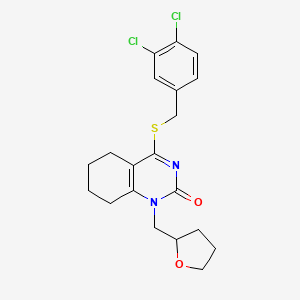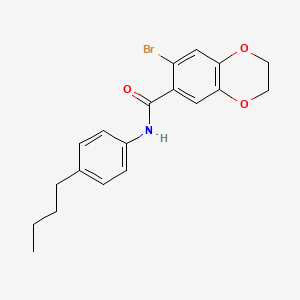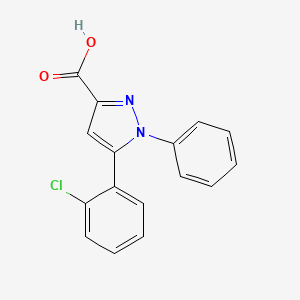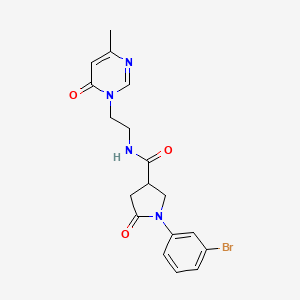
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pyrrole is a five-membered heterocyclic moiety that possesses four hydrogen atoms, two nitrogen atoms, and three carbon atoms . It is also known as 1, 3-diazole . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms . Both of these structures are found in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrole and pyrimidine derivatives involves various synthetic routes . Imidazole, for example, was first synthesized from glyoxal and ammonia .
Molecular Structure Analysis
The molecular structure of pyrrole includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Chemical Reactions Analysis
Pyrrole and pyrimidine moieties are known to show a broad range of chemical and biological properties . They have become important synthons in the development of new drugs .
Physical And Chemical Properties Analysis
Pyrrole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-15-11-16(22-12-21-15)23-8-1-2-9-23/h1-5,8-12H,6-7H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNPKBKHZMASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2619556.png)



![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2619566.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2619571.png)